![molecular formula C7H13Cl2N3O B6291651 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95% CAS No. 2413374-74-8](/img/structure/B6291651.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

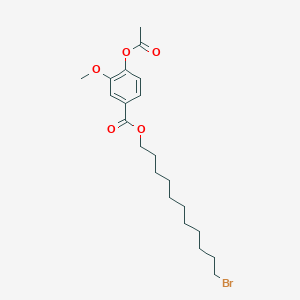

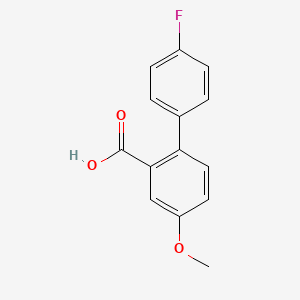

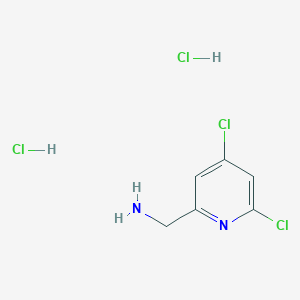

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%” is a chemical compound that belongs to the class of pyrazines . Pyrazines are a group of organic compounds with the formula C4H4N2. They are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .

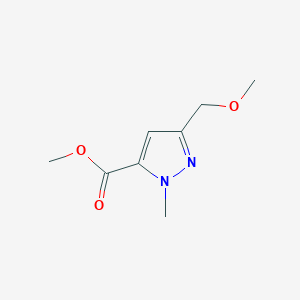

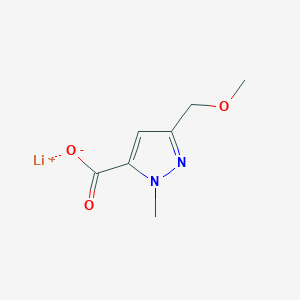

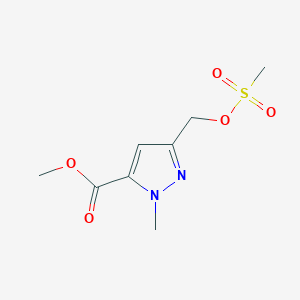

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. The molecular structure of “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%” is not explicitly provided in the sources I have access to .Chemical Reactions Analysis

The chemical reactions involving “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%” are not explicitly mentioned in the sources I have access to .Mécanisme D'action

Target of Action

The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the replication of the virus and is therefore an attractive target for antiviral therapy .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants

Biochemical Pathways

The compound affects the HBV replication pathway by modulating the conformation of the HBV core protein . This modulation can inhibit the replication of the virus, including variants resistant to nucleos(t)ide analogs .

Pharmacokinetics

It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of HBV replication , including in nucleos(t)ide-resistant HBV variants . This leads to a decrease in the viral load, as demonstrated in a HBV AAV mouse model .

Avantages Et Limitations Des Expériences En Laboratoire

THPPD is a highly efficient and cost-effective compound for use in laboratory experiments. It is relatively easy to synthesize and has a high yield, making it ideal for use in a variety of scientific research applications. Additionally, it is very stable and can be stored for long periods of time without degradation. However, it is important to note that THPPD is a potent inhibitor of protein kinases, and as such, it should be used with caution in laboratory experiments.

Orientations Futures

THPPD has a wide range of potential applications in scientific research, and there are many potential future directions that could be explored. For example, THPPD could be further studied to determine its effects on other types of enzymes and its effects on other cell signaling pathways. Additionally, THPPD could be used to study the effects of drugs on gene expression and to study the effects of drugs on the nervous system. Furthermore, THPPD could be used to study the pharmacokinetics of drugs and to study the effects of drugs on the immune system. Finally, THPPD could be used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the metabolism.

Méthodes De Synthèse

The synthesis of THPPD involves the reaction of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-methanol with hydrochloric acid. The reaction is carried out in an aqueous medium at a temperature of 0-5°C. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of THPPD. The reaction is very efficient, with yields of up to 95%.

Applications De Recherche Scientifique

THPPD has a wide range of applications in scientific research. It has been used as a probe to study the structure and function of enzymes, as well as to study the mechanisms of drug action. It has also been used to study the effects of drugs on cell signaling pathways and to study the effects of drugs on gene expression. Additionally, THPPD has been used to study the pharmacokinetics of drugs and to study the effects of drugs on the nervous system.

Propriétés

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c11-5-6-3-7-4-8-1-2-10(7)9-6;;/h3,8,11H,1-2,4-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPBAFWUUUGQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)CO)CN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291572.png)

![[S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291575.png)

![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)

![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)